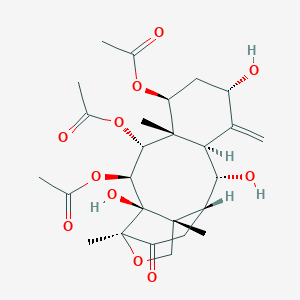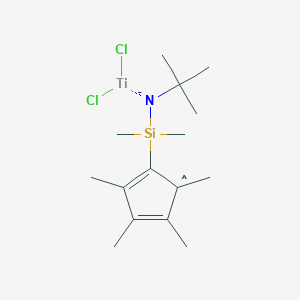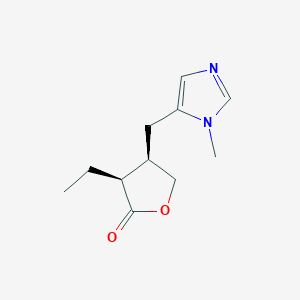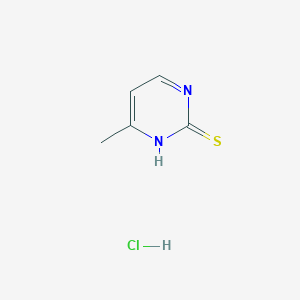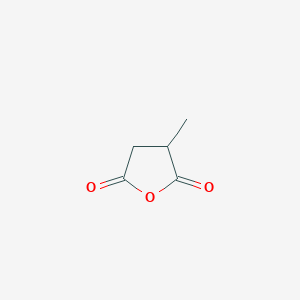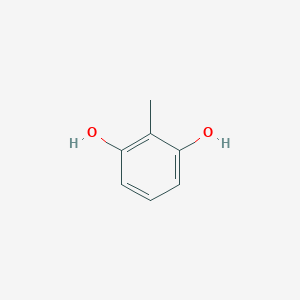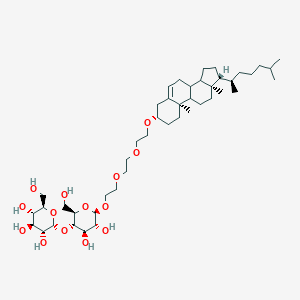
2-氯乙酰乙酸甲酯
描述
Methyl 2-chloroacetoacetate is a chemical compound with the molecular formula C5H7ClO3 . It is used in the synthesis of 2-arylimidazole-4-carboxylic acids and 3,5-disubstituted 1,2,4-triazoles .
Synthesis Analysis
Methyl 2-chloroacetoacetate has been used in one-pot synthesis of 2-arylimidazole-4-carboxylic acids . It has also been used in the synthesis of 3,5-disubstituted 1,2,4-triazoles . A new technology for the synthesis of methyl chloroacetate by reactive distillation was presented . Another method involves the use of raw material methyl acetoacetate added in a reactor, cooled to 5 DEG C, and then dripped with the SULPHURYL CHLORIDE of 1.1 times of molar weights .Molecular Structure Analysis
The molecular structure of Methyl 2-chloroacetoacetate is represented by the formula CH3COCH(Cl)CO2CH3 . It has a molecular weight of 150.56 .Chemical Reactions Analysis
The OH-initiated degradation of methyl 2-chloroacetoacetate has been studied . Acetic acid, acetaldehyde, formyl chloride, and methyl 2-chloro-2-oxoacetate were positively identified and quantified as degradation products .Physical And Chemical Properties Analysis
Methyl 2-chloroacetoacetate is a clear yellow liquid . It has a refractive index n20/D 1.446 (lit.), boiling point 137 °C (lit.), melting point −33-−32.7 °C (lit.), and density 1.236 g/mL at 25 °C (lit.) .科学研究应用
Synthesis of 2-Arylimidazole-4-carboxylic Acids
This compound is used in a versatile, one-pot synthesis process to create 2-arylimidazole-4-carboxylic acids from arylamidines. The process is chemoselective and operates under mild reaction conditions, offering rapid access to important biaryl compounds .
Synthesis of 3,5-Disubstituted 1,2,4-Triazoles
Methyl 2-chloroacetoacetate is also utilized in the synthesis of 3,5-disubstituted 1,2,4-triazoles. These compounds have various applications in medicinal chemistry due to their biological activities .
Degradation Studies
Research has been conducted on the OH-initiated degradation of methyl 2-chloroacetoacetate. This study is significant for understanding the environmental impact and kinetics of degradation processes .
Synthesis Routes Exploration
Various synthesis routes for Methyl 2-chloroacetoacetate have been documented, providing detailed experimental methods and outcomes. This information is crucial for researchers looking to replicate or modify synthesis processes.
安全和危害
Methyl 2-chloroacetoacetate is classified as a combustible liquid. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .
Relevant Papers The relevant papers retrieved include studies on the OH-initiated degradation of methyl 2-chloroacetoacetate , and its use in the synthesis of various compounds .
作用机制
Target of Action
Methyl 2-chloroacetoacetate is a versatile chemical compound used in the synthesis of various organic compounds . The primary targets of this compound are the reactants in these synthesis reactions, such as arylamidines and 1,2,4-triazoles .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it has been used in one-pot synthesis of 2-arylimidazole-4-carboxylic acids . It was also used in the synthesis of 3,5-disubstituted 1,2,4-triazoles . The exact mode of action depends on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
The biochemical pathways affected by Methyl 2-chloroacetoacetate are those involved in the synthesis of the aforementioned organic compounds . The downstream effects of these pathways can lead to the production of a variety of organic compounds with potential applications in various fields, including pharmaceuticals and materials science.
Pharmacokinetics
Given its use as a reagent in chemical synthesis, it’s likely that these properties would depend on the specific conditions of its use .
Result of Action
The molecular and cellular effects of Methyl 2-chloroacetoacetate’s action are the formation of the desired organic compounds through chemical synthesis . These compounds can have a variety of properties and uses, depending on their specific structures.
Action Environment
The action, efficacy, and stability of Methyl 2-chloroacetoacetate can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . For instance, it should be stored under inert gas at 2-8°C .
属性
IUPAC Name |
methyl 2-chloro-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO3/c1-3(7)4(6)5(8)9-2/h4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQRIAVRKLRQKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884111 | |
| Record name | Butanoic acid, 2-chloro-3-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloroacetoacetate | |
CAS RN |
4755-81-1 | |
| Record name | Methyl 2-chloroacetoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4755-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-chloroacetoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004755811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 2-chloro-3-oxo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 2-chloro-3-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-chloroacetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.987 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 2-CHLOROACETOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09T3687932 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Methyl 2-chloroacetoacetate utilized in the synthesis of heterocyclic compounds?
A: Methyl 2-chloroacetoacetate serves as a valuable building block in constructing diverse heterocyclic systems. For instance, it reacts with arylamidines to efficiently produce 2-arylimidazole-4-carboxylic acids under mild conditions. This reaction exhibits chemoselectivity, offering a route to access both 2-arylimidazoles and 2-arylpyrimidines by adjusting the reaction solvent and base.
Q2: Can Methyl 2-chloroacetoacetate participate in multi-step reactions leading to complex heterocyclic structures?
A: Yes, research demonstrates the successful use of methyl 2-chloroacetoacetate in multi-step syntheses of complex heterocycles. One example involves its reaction with cyanoacetic acid hydrazide or ethyl 3-hydrazino-3-oxopropionate, followed by condensation with acetoacetanilide or 2,4-pentanedione to create 1-aminopyrrole rings. These intermediates then react with 1,2-diaza-1,3-butadienes, leading to the formation of interesting pyrrole-pyrrole or pyrrole-pyrazole systems through a unique cyclization process.
Q3: Has the degradation of Methyl 2-chloroacetoacetate been investigated?
A: While the provided abstracts don't delve into specific degradation pathways, one study mentions investigating the OH-initiated degradation of methyl 2-chloroacetoacetate and its ethyl analog. This suggests that researchers are exploring the compound's environmental fate and potential breakdown products, which is crucial for understanding its persistence and potential ecological impact.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

